molecular formula C21H15BrO5 B7782721 2-[3-(4-Bromophenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid

2-[3-(4-Bromophenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid

Cat. No.: B7782721
M. Wt: 427.2 g/mol
InChI Key: WQRLMRYCRGTIFM-UHFFFAOYSA-N
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Description

2-[3-(4-Bromophenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethyl group, and an oxofurochromene core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Bromophenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furochromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Addition of the acetic acid moiety: This can be done through a carboxylation reaction, where the furochromene derivative is treated with carbon dioxide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Bromophenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[3-(4-Bromophenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[3-(4-Bromophenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid involves its interaction with specific molecular targets. The bromophenyl group and the furochromene core can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-Chlorophenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid
  • 2-[3-(4-Fluorophenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid
  • 2-[3-(4-Methylphenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid

Uniqueness

The presence of the bromophenyl group in 2-[3-(4-Bromophenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid imparts unique chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s overall properties and effectiveness in various applications.

Properties

IUPAC Name

2-[3-(4-bromophenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrO5/c1-10-14-7-16-17(12-3-5-13(22)6-4-12)9-26-19(16)11(2)20(14)27-21(25)15(10)8-18(23)24/h3-7,9H,8H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRLMRYCRGTIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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